molecular formula C17H23N3O B6648478 N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)cyclobutan-1-amine

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)cyclobutan-1-amine

Cat. No.: B6648478
M. Wt: 285.4 g/mol
InChI Key: FQHOQJWRNHYTEY-UHFFFAOYSA-N
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Description

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)cyclobutan-1-amine is a synthetic organic compound that belongs to the class of cyclobutylamines. This compound features a cyclobutane ring substituted with a methoxyphenyl group and a pyrazolylmethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12-15(11-20(2)19-12)10-18-16-7-14(8-16)13-5-4-6-17(9-13)21-3/h4-6,9,11,14,16,18H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHOQJWRNHYTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC2CC(C2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)cyclobutan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using a suitable alkyl halide to introduce the dimethyl groups.

    Cyclobutane ring formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of an alkene with a suitable diene.

    Substitution: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Coupling: Finally, the pyrazolylmethyl group is coupled to the cyclobutane ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)cyclobutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3-diphenylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)cyclobutan-1-amine
  • N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(4-methoxyphenyl)cyclobutan-1-amine
  • N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)cyclopentan-1-amine

Uniqueness

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)cyclobutan-1-amine is unique due to the specific combination of its functional groups, which imparts distinct chemical and biological properties

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